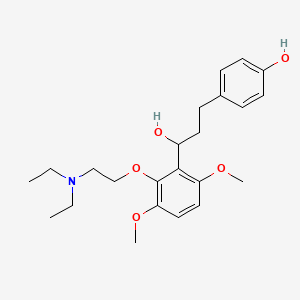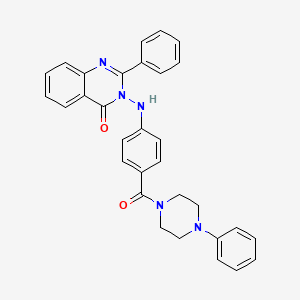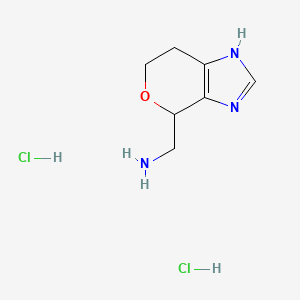
Ethyl (Z,Z)-ethyl(methyl)(3-((1-oxo-9-octadecenyl)amino)propyl)(3-((1-oxo-9-octadecenyl)amino)propyl)ammonium sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (Z,Z)-ethyl(methyl)(3-((1-oxo-9-octadecenyl)amino)propyl)(3-((1-oxo-9-octadecenyl)amino)propyl)ammonium sulphate is a complex organic compound. It is characterized by its long-chain fatty acid derivatives and ammonium sulfate group, which may impart unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (Z,Z)-ethyl(methyl)(3-((1-oxo-9-octadecenyl)amino)propyl)(3-((1-oxo-9-octadecenyl)amino)propyl)ammonium sulphate typically involves multiple steps:
Formation of the fatty acid derivatives: This step involves the reaction of octadecenyl derivatives with appropriate reagents to form the desired fatty acid chains.
Amidation: The fatty acid derivatives undergo amidation with propylamine to form the intermediate compounds.
Quaternization: The intermediate compounds are then quaternized with ethyl(methyl)amine to form the ammonium group.
Sulfonation: Finally, the compound is treated with sulfuric acid to introduce the sulfate group.
Industrial Production Methods
Industrial production may involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the double bonds in the fatty acid chains.
Reduction: Reduction reactions could target the carbonyl groups or double bonds.
Substitution: The ammonium group may participate in substitution reactions, exchanging its substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.
Substitution: Conditions for substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield epoxides or hydroxylated derivatives, while reduction could produce saturated compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl (Z,Z)-ethyl(methyl)(3-((1-oxo-9-octadecenyl)amino)propyl)(3-((1-oxo-9-octadecenyl)amino)propyl)ammonium sulphate may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying lipid interactions or membrane dynamics.
Medicine: Possible applications in drug delivery or as a component in pharmaceutical formulations.
Industry: Use in the production of surfactants, emulsifiers, or other specialty chemicals.
Wirkmechanismus
The mechanism of action would depend on the specific application. For example, in biological systems, the compound might interact with cell membranes or proteins, affecting their function. The ammonium group could facilitate interactions with negatively charged molecules, while the fatty acid chains might integrate into lipid bilayers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): A similar quaternary ammonium compound used as a surfactant.
Stearyl dimethyl benzyl ammonium chloride: Another quaternary ammonium compound with long-chain fatty acids.
Uniqueness
Ethyl (Z,Z)-ethyl(methyl)(3-((1-oxo-9-octadecenyl)amino)propyl)(3-((1-oxo-9-octadecenyl)amino)propyl)ammonium sulphate is unique due to its specific fatty acid composition and the presence of both ethyl and methyl groups on the ammonium nitrogen. This combination may impart distinct physical and chemical properties, such as solubility, stability, and reactivity.
Eigenschaften
CAS-Nummer |
94070-90-3 |
|---|---|
Molekularformel |
C47H93N3O6S |
Molekulargewicht |
828.3 g/mol |
IUPAC-Name |
ethyl-methyl-[1-[[(Z)-octadec-9-enoyl]amino]pentan-3-yl]-[3-[[(Z)-octadec-9-enoyl]amino]propyl]azanium;hydrogen sulfate |
InChI |
InChI=1S/C47H91N3O2.H2O4S/c1-6-10-12-14-16-18-20-22-24-26-28-30-32-34-36-39-46(51)48-42-38-44-50(5,9-4)45(8-3)41-43-49-47(52)40-37-35-33-31-29-27-25-23-21-19-17-15-13-11-7-2;1-5(2,3)4/h22-25,45H,6-21,26-44H2,1-5H3,(H-,48,49,51,52);(H2,1,2,3,4)/b24-22-,25-23-; |
InChI-Schlüssel |
YKBFXZZOAYDPMF-PBAYCENZSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCC[N+](C)(CC)C(CC)CCNC(=O)CCCCCCC/C=C\CCCCCCCC.OS(=O)(=O)[O-] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCC[N+](C)(CC)C(CC)CCNC(=O)CCCCCCCC=CCCCCCCCC.OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



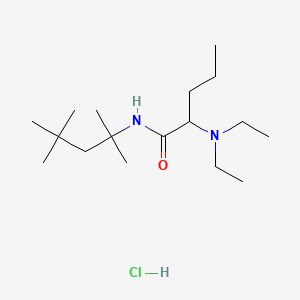

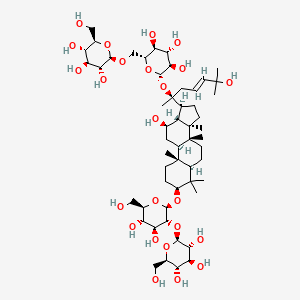

![14-methyl-6-phenyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12738874.png)

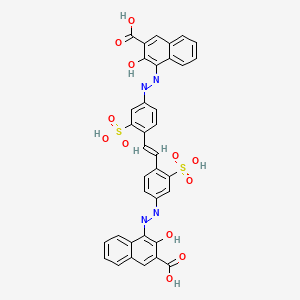
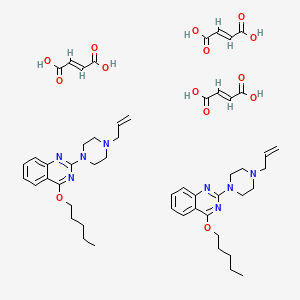
![(2R,7R)-11λ6-thia-1,8,10,12-tetrazatetracyclo[8.3.1.18,12.02,7]pentadecane 11,11-dioxide](/img/structure/B12738910.png)

